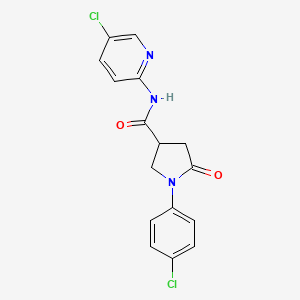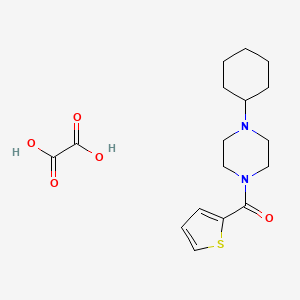
1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It was first synthesized by Pfizer in 2003 and has since been studied for its potential use in treating various autoimmune diseases.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide has been studied extensively for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the JAK family of enzymes, which play a key role in the immune response. By blocking these enzymes, 1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide can reduce inflammation and alleviate symptoms of autoimmune diseases.
Mecanismo De Acción
1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide inhibits the JAK family of enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By blocking these enzymes, 1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide can reduce the production of inflammatory cytokines and prevent the activation of immune cells. This leads to a reduction in inflammation and an improvement in symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide has been shown to reduce inflammation and improve symptoms in animal models of autoimmune diseases. In clinical trials, it has been shown to be effective in treating rheumatoid arthritis and psoriasis. It has also been shown to have an acceptable safety profile, with the most common side effects being headache, nausea, and diarrhea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is a potent and selective inhibitor of the JAK family of enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, its use is limited by its specificity, as it only targets a specific subset of cytokine signaling pathways. Additionally, it is not suitable for use in vivo due to its poor bioavailability.
Direcciones Futuras
As 1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide continues to be studied for its potential use in treating autoimmune diseases, there are several future directions that researchers may explore. These include:
1. Developing more potent and selective JAK inhibitors that can target a wider range of cytokine signaling pathways.
2. Studying the long-term effects of 1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide treatment on patients with autoimmune diseases, particularly in terms of its impact on disease progression and quality of life.
3. Investigating the potential use of 1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide in combination with other drugs for the treatment of autoimmune diseases.
4. Exploring the use of 1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide in other disease areas, such as cancer and infectious diseases, where cytokine signaling pathways play a key role.
5. Developing new formulations of 1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide that can improve its bioavailability and make it suitable for use in vivo.
In conclusion, 1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is a small molecule inhibitor of the JAK family of enzymes that has shown promise in treating autoimmune diseases. While its use is currently limited by its specificity and poor bioavailability, ongoing research may lead to the development of more potent and versatile JAK inhibitors that can be used to treat a wider range of diseases.
Métodos De Síntesis
1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the final product. The exact details of the synthesis are proprietary and not publicly available.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2/c17-11-1-4-13(5-2-11)21-9-10(7-15(21)22)16(23)20-14-6-3-12(18)8-19-14/h1-6,8,10H,7,9H2,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAADJXVATZTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5439962.png)
![N-ethyl-N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5439967.png)
![2-furylmethyl 2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5439982.png)
![2-(1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B5439994.png)
![6-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5440000.png)
![4-bromo-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5440011.png)
![N-methyl-2-pyridin-4-yl-N-(2-pyridin-2-ylethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5440016.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(2-methylpyrimidin-4-yl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5440018.png)
![1-[(2-methoxypyridin-3-yl)carbonyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol](/img/structure/B5440026.png)
![N-(3,4-difluorophenyl)-1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-3-piperidinamine](/img/structure/B5440037.png)
![({4-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-1,3-thiazol-2-yl}methyl)dimethylamine](/img/structure/B5440044.png)
![4-[4-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5440052.png)

![7-{[2-(2-methylphenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5440062.png)